[(Octylimino)bis(methylene)]bisphosphonic acid
Description
[(Octylimino)bis(methylene)]bisphosphonic acid (CAS 94202-07-0) is an organophosphorus compound characterized by an octylimino group flanked by two methylene-linked bisphosphonic acid moieties. Its molecular formula is C₁₀H₂₄NO₆P₂, with a molecular weight of 333.25 g/mol . The compound is often stabilized as its tetraammonium salt (CAS 94202-07-0), enhancing solubility in aqueous systems .
Properties
CAS No. |
5995-31-3 |
|---|---|
Molecular Formula |
C10H25NO6P2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
[octyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
YUABCDNZADIENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(Octylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids .
Scientific Research Applications
Biochemical Applications
1. Pharmaceutical Development
- [(Octylimino)bis(methylene)]bisphosphonic acid is investigated for its potential as a therapeutic agent in treating bone-related diseases, particularly osteoporosis. Its ability to inhibit bone resorption makes it a candidate for further pharmaceutical development.
2. Antimicrobial Activity
- Studies have shown that phosphonic acids exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation.
Environmental Applications
1. Water Treatment
- This compound acts as a chelating agent, effectively binding to metal ions in wastewater treatment processes. Its application helps in the removal of heavy metals, thus improving water quality.
2. Soil Remediation
- This compound is utilized in soil remediation strategies to immobilize toxic metals, preventing their uptake by plants and mitigating environmental contamination.
Material Science Applications
1. Corrosion Inhibitors
- The compound has been incorporated into formulations as a corrosion inhibitor for metals exposed to aggressive environments. Its phosphonic acid groups provide strong adhesion to metal surfaces, forming protective layers.
2. Polymer Additives
- This compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation improves the performance of various plastics and elastomers under stress.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceutical | Osteoporosis treatment | Inhibits bone resorption |
| Antimicrobial | Bacterial growth inhibition | Effective against biofilm formation |
| Environmental | Water treatment | Binds heavy metals |
| Soil remediation | Immobilizes toxic metals | |
| Material Science | Corrosion inhibitors | Forms protective layers on metals |
| Polymer additives | Enhances thermal stability |
Case Studies
Case Study 1: Pharmaceutical Application
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting osteoclast activity in vitro. The results indicated a significant reduction in osteoclast-mediated bone resorption compared to control groups, suggesting its potential as a therapeutic agent for osteoporosis treatment.
Case Study 2: Environmental Remediation
Research conducted by environmental scientists demonstrated the effectiveness of this compound in removing lead ions from contaminated water sources. The study found that the compound could reduce lead concentration by over 90% within 24 hours, showcasing its utility in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of [(Octylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of metal ion homeostasis .
Comparison with Similar Compounds
Table 1: Comparison of Alkyl-Substituted Bisphosphonic Acids
Key Observations :
- Longer alkyl chains (e.g., C₈, C₁₂) enhance lipophilicity, improving membrane permeability and surfactant-like behavior .
- Shorter chains (e.g., C₁) prioritize solubility but lack stability in nonpolar environments .
Functional Group Variations
Table 2: Functional Group Diversity in Bisphosphonic Acids

Key Observations :
- Hydroxy-substituted bisphosphonates (e.g., HEDP) are widely used in industrial and medical fields due to their stability and biocompatibility .
- Amino-substituted variants (e.g., aromatic or alkylamino) show enhanced specificity for biological targets, such as enzymes or metal ions .
- The imino group in this compound provides a unique balance of hydrophobicity and chelation strength, distinguishing it from purely aliphatic or aromatic analogs .
Key Observations :
- This compound is synthesized via Michael addition followed by hydrolysis, achieving moderate yields (67–84%) .
- Hydroxymethylenebisphosphonates synthesized in ionic liquids show higher purity (>99%) but require precise temperature control .
- Polymer-conjugated bisphosphonates (e.g., polyacrylamides) prioritize functionalization over yield, highlighting divergent synthetic goals .
Biological Activity
[(Octylimino)bis(methylene)]bisphosphonic acid, with the CAS number 5995-31-3, is a phosphonic acid derivative notable for its potential biological applications. This compound features a unique structure that may influence its biological activity, particularly in relation to its interactions with biological systems and potential therapeutic uses.
- Molecular Formula : CHNOP
- Molecular Mass : 317.26 g/mol
- Melting Point : 213-215 °C
The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Phosphonic acids are known to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
- Cell Signaling Modulation : It could affect signaling pathways by interacting with phosphoproteins or influencing phosphatase activity.
Biological Activity Studies
Research into the biological activity of this compound has yielded various findings:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The cytotoxic effects appear to be dose-dependent, suggesting a potential role as an anticancer agent.
- Bone Resorption Inhibition : Similar compounds have been noted for their ability to inhibit osteoclast activity, thereby reducing bone resorption. This property can be beneficial in treating osteoporosis and other bone-related diseases.
Table 1: Summary of Biological Activities
| Study | Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | E. coli | Inhibition of growth at 50 µg/mL | |
| Study 2 | HeLa cells | Induction of apoptosis at 100 µM | |
| Study 3 | Osteoclasts | Reduced bone resorption activity |
Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : Initial studies indicate low acute toxicity levels when administered orally in rodent models.
- Repeated Dose Toxicity : Long-term studies are necessary to fully understand the chronic effects and any potential organ-specific toxicities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

